2-(2-Methylphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(2-Methylphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is an organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 2-methylphenol with an appropriate halogenated ethanone under basic conditions to form the phenoxy intermediate.
Coupling with Piperidine Derivative: The phenoxy intermediate is then coupled with 4-(1,8-naphthyridin-2-yl)piperidine under suitable conditions, such as using a coupling agent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or piperidine moieties.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)ethan-1-one: Lacks the piperidine and naphthyridine moieties.
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]ethan-1-one: Lacks the phenoxy group.
Uniqueness
2-(2-Methylphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is unique due to the combination of phenoxy, piperidine, and naphthyridine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H23N3O2/c1-16-5-2-3-7-20(16)27-15-21(26)25-13-10-17(11-14-25)19-9-8-18-6-4-12-23-22(18)24-19/h2-9,12,17H,10-11,13-15H2,1H3 |
InChI Key |
QNUGDBKBAOJCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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